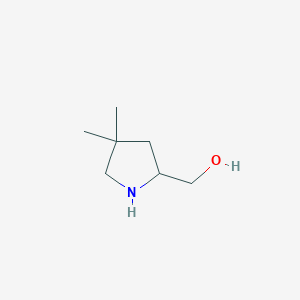![molecular formula C9H10N4S B2370769 3-[(2-Cyanoethyl)(1,3-thiazol-2-yl)amino]propanenitrile CAS No. 295363-25-6](/img/structure/B2370769.png)
3-[(2-Cyanoethyl)(1,3-thiazol-2-yl)amino]propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The thiazole ring, which is a part of the “3-[(2-Cyanoethyl)(1,3-thiazol-2-yl)amino]propanenitrile” structure, is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .科学的研究の応用
Anticonvulsant and Neuroprotective Properties
- Anticonvulsant Activity: 3-[(2-Cyanoethyl)(1,3-thiazol-2-yl)amino]propanenitrile derivatives show promising anticonvulsant activities. One study found that certain analogs of this compound exhibited potent activity in both maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizure tests in mice. These compounds also induced minor motor disturbances as evaluated in a rotarod test, indicating a balance between efficacy and side effects (Inami et al., 2019).
Anti-arrhythmic and Antimicrobial Activities
- Anti-arrhythmic Activity: Some derivatives of 3-[(2-Cyanoethyl)(1,3-thiazol-2-yl)amino]propanenitrile have been shown to possess significant anti-arrhythmic properties. This suggests potential applications in treating cardiac arrhythmias (Abdel‐Aziz et al., 2009).
- Antimicrobial Evaluation: Various heterocyclic compounds incorporating a sulfamoyl moiety, similar in structure to 3-[(2-Cyanoethyl)(1,3-thiazol-2-yl)amino]propanenitrile, have shown promising results as antimicrobial agents in studies. This points to potential applications in combating bacterial and fungal infections (Darwish et al., 2014).
将来の方向性
Thiazole derivatives, including “3-[(2-Cyanoethyl)(1,3-thiazol-2-yl)amino]propanenitrile”, continue to be of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on the design and development of new thiazole derivatives with enhanced biological activities and lesser side effects .
特性
IUPAC Name |
3-[2-cyanoethyl(1,3-thiazol-2-yl)amino]propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c10-3-1-6-13(7-2-4-11)9-12-5-8-14-9/h5,8H,1-2,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBXHYBZJOQQCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)N(CCC#N)CCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Cyanoethyl)(1,3-thiazol-2-yl)amino]propanenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[(3-Chlorophenyl)-cyclopentylmethyl]amino]-N-(cyanomethyl)acetamide](/img/structure/B2370687.png)
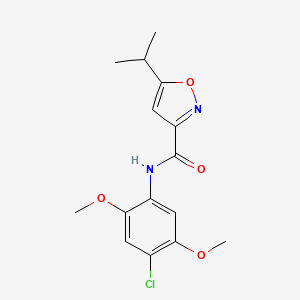
![N-(2-chloro-4-fluorobenzyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![(E)-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2370691.png)

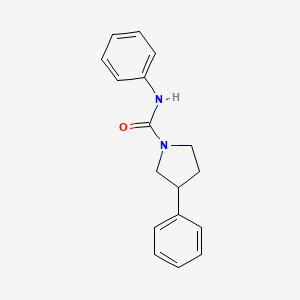
![Tert-butyl 4-[(chlorosulfonyl)methyl]azepane-1-carboxylate](/img/structure/B2370699.png)
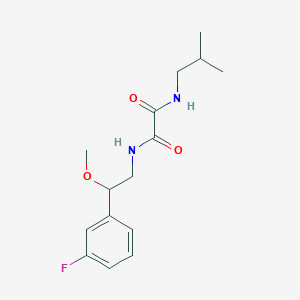
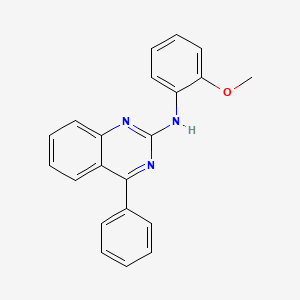
![4,8-Dioxatricyclo[4.2.1.0,3,7]nonan-5-one](/img/structure/B2370703.png)
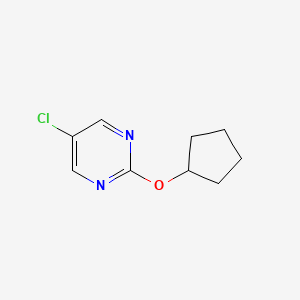
![3-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2370706.png)
![3,5-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2370707.png)
